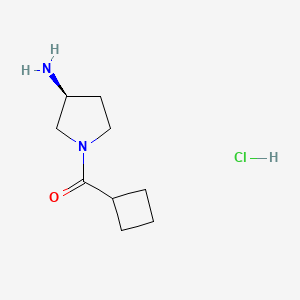

(S)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclobutyl group, which is a four-membered carbon ring . The “S” in the name indicates the stereochemistry of the compound, referring to the spatial arrangement of the atoms.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine and cyclobutyl groups. The stereochemistry, indicated by the “S” in the name, would also play a role in the three-dimensional structure of the molecule .Chemical Reactions Analysis

Cyclobutyl groups are known to participate in a range of strain-releasing reactions . Pyrrolidines can undergo reactions at the nitrogen atom or at the carbon atoms in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the functional groups present, and the stereochemistry could all influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Drug Discovery and Development

One of the notable applications of this compound is in the realm of drug discovery. For instance, it has been instrumental in the development of Soticlestat, a potent and selective inhibitor for Cholesterol 24-Hydroxylase (CH24H), showcasing its role in the homeostasis of brain cholesterol. Soticlestat is under clinical investigation for the treatment of Dravet syndrome and Lennox-Gastaut syndrome, marking a novel drug class for epilepsies (Koike et al., 2021).

Synthesis of Biobased Materials

In the field of green chemistry, this compound has contributed to the development of biobased N-methylpyrrolidone (NMP), an industrial solvent traditionally derived from fossil resources. The synthesis from γ-aminobutyric acid (GABA) demonstrates a sustainable approach, highlighting its potential for environmentally friendly processes (Lammens et al., 2010).

Molecular Interactions in Biological Systems

Furthermore, this compound aids in understanding hydrophobic interactions in proteins, serving as a model for protein interiors. This is crucial for deciphering the complex mechanisms of protein folding and stability, which are central to numerous biological functions (Lawson et al., 1984).

Enzymatic Biodegradation for Targeted Protein Delivery

The compound has also found application in the development of multiresponsive hydrogels for protein delivery targeted to the small intestine, showcasing its utility in drug delivery systems. These hydrogels demonstrate pH-responsive swelling and enzyme-catalyzed degradation, offering a promising approach for oral delivery of therapeutic proteins (Knipe et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(3S)-3-aminopyrrolidin-1-yl]-cyclobutylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c10-8-4-5-11(6-8)9(12)7-2-1-3-7;/h7-8H,1-6,10H2;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMXGMNUMNBEDE-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)C(=O)N2CC[C@@H](C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2946721.png)

![N-[[2-(benzamidomethylsulfanyl)pyrimidin-4-yl]sulfanylmethyl]benzamide](/img/structure/B2946723.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3-dimethyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2946731.png)

![N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2946732.png)

![[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2946734.png)

![3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2946736.png)

![4-butyl-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2946737.png)

![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2946744.png)